molecular formula C20H22N6O B2394358 N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 946282-19-5

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2394358
CAS No.: 946282-19-5
M. Wt: 362.437
InChI Key: CPIHBMPBOUGJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is a triazine derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with an amine, such as morpholine, followed by further substitution with phenyl groups. The reaction conditions often require the use of a base, such as triethylamine, and are conducted in an aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The triazine ring can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with strong bases, are typically employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: Amines, hydrazines, and other reduced derivatives.

  • Substitution: Substituted triazines with various functional groups.

Scientific Research Applications

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N2-methyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine is compared to other similar compounds, such as:

  • 2,4-Dianilino-6-(4-morpholinyl)-1,3,5-triazine: Similar structure but with different substituents.

  • N2-Cyclopropyl-1,3,5-triazine-2,4,6-triamine: Different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-N-methyl-6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-25(17-10-6-3-7-11-17)19-22-18(21-16-8-4-2-5-9-16)23-20(24-19)26-12-14-27-15-13-26/h2-11H,12-15H2,1H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIHBMPBOUGJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.